Pterosin Z

Description

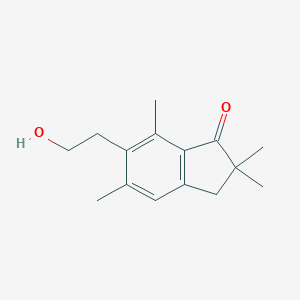

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQBHPHKXJKKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955711 | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34169-69-2 | |

| Record name | Pterosin Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pterosin Z: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. Initially identified in ferns, this natural product has demonstrated potential as a smooth muscle relaxant, anti-diabetic, anti-inflammatory, and cytotoxic agent. This technical guide provides an in-depth overview of the discovery of Pterosin Z, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways. Quantitative data on its activity are presented for comparative analysis, and experimental workflows are detailed to facilitate further research and development.

Discovery and Natural Sources

Pterosin Z was first discovered as part of a large group of naturally occurring sesquiterpene indanones known as pterosins.[1] These compounds are characteristic secondary metabolites found in ferns (Pteridophyta).

Natural Sources:

Pterosin Z and its related compounds are predominantly found in various species of ferns, particularly within the Dennstaedtiaceae and Pteridaceae families.[2] Notable sources include:

-

Pteridium aquilinum (Bracken Fern): The rhizomes of this common fern are a well-documented source of numerous pterosins, including Pterosin Z.[1][3][4]

-

Cibotium barometz (Golden Chicken Fern): The rhizomes of this fern have also been identified as a source of Pterosin Z.[4][5][6]

-

Acrostichum aureum (Golden Leather Fern): This mangrove fern has been shown to contain pterosin derivatives.

-

Other Fern Species: Various other ferns, such as Dennstaedtia scandens, Histiopteris incisa, Microlepia speluncae, Pteridium revolutum, Hypolepis punctata, Ceratopteris thalictroides, Pteris fauriei, Pteris dimidiata, and Pteris ensiformis, have been confirmed to contain pterosins, including Pterosin A, I, and Z.[2] Pteris laeta has also been investigated for its pterosin content and neuroprotective activity.[7]

Isolation and Characterization

The isolation and purification of Pterosin Z from its natural sources typically involve solvent extraction followed by chromatographic techniques.

Experimental Protocol: Isolation of Pterosin Z from Pteridium aquilinum Rhizomes

This protocol is a composite of methodologies described in the literature.

1. Extraction:

- Air-dry and pulverize the rhizomes of Pteridium aquilinum.

- Perform exhaustive extraction with methanol (MeOH) or a mixture of methanol and water at room temperature.

- Concentrate the crude extract under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Pterosins are typically found in the more polar fractions (e.g., EtOAc).

3. Column Chromatography:

- Subject the ethyl acetate fraction to column chromatography on silica gel.

- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform in methanol.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Pterosin Z.

4. Further Purification:

- Combine fractions rich in Pterosin Z and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Experimental Protocol: Characterization of Pterosin Z

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the chemical structure of the isolated compound.

- Protocol:

- Dissolve a small amount of purified Pterosin Z in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Acquire ¹H NMR and ¹³C NMR spectra.

- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.

2. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and elemental composition.

- Protocol:

- Introduce the purified compound into a mass spectrometer (e.g., ESI-MS, HR-MS).

- Acquire the mass spectrum to determine the molecular ion peak and fragmentation pattern.

- High-resolution mass spectrometry will provide the exact mass, allowing for the determination of the molecular formula.

Biological Activities and Mechanisms

Pterosin Z exhibits a range of biological activities, with its mechanisms of action being an active area of research.

Smooth Muscle Relaxant Activity

Pterosin Z has been shown to possess smooth muscle relaxant properties.[5]

Quantitative Data:

| Compound | EC₅₀ (M) | Source |

| Pterosin Z | 1.3 +/- 0.1 x 10⁻⁶ | [4][5] |

| Fungal Pterosin | 2.9 +/- 1.6 x 10⁻⁶ | [4][5] |

| Onitin | 1 x 10⁻⁴ | [4][5] |

| Onitisin | 2 x 10⁻³ | [4][5] |

| Otninoside | 7 x 10⁻⁴ | [4][5] |

Experimental Protocol: Isolated Organ Bath Assay for Smooth Muscle Relaxation

1. Tissue Preparation:

- Euthanize a laboratory animal (e.g., rat, guinea pig) according to approved ethical guidelines.

- Dissect the desired smooth muscle tissue (e.g., trachea, aorta).

- Cut the tissue into rings or strips and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Contraction and Relaxation Measurement:

- Connect the tissue to an isometric force transducer to record changes in muscle tension.

- Induce a sustained contraction using a contractile agent (e.g., potassium chloride, carbachol).

- Once a stable contraction is achieved, add cumulative concentrations of Pterosin Z to the organ bath.

- Record the relaxation response as a percentage of the pre-induced contraction.

3. Data Analysis:

- Plot the concentration-response curve and calculate the EC₅₀ value, which represents the concentration of Pterosin Z that produces 50% of the maximum relaxation.

Anti-diabetic Activity

The anti-diabetic effects of pterosins, particularly the closely related Pterosin A, have been investigated. The mechanism is believed to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8]

Signaling Pathway: Pterosin-Mediated AMPK Activation

Caption: Pterosin-mediated activation of the AMPK signaling pathway.

Experimental Workflow: Investigating Anti-diabetic Effects

Caption: Workflow for evaluating the anti-diabetic activity of Pterosin.

Anti-inflammatory Activity

While direct studies on Pterosin Z are limited, research on the structurally similar compound pterostilbene suggests that its anti-inflammatory effects are mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Signaling Pathway: Pterosin-Mediated Inhibition of p38 MAPK

Caption: Inhibition of the p38 MAPK pathway by Pterosin.

Cytotoxic Activity

Pterosin derivatives have shown cytotoxic activity against various cancer cell lines.

Quantitative Data:

| Compound | Cell Line | IC₅₀ (µM) | Source |

| (2S,3S)-sulfated pterosin C | AGS (gastric adenocarcinoma) | 23.9 | |

| (2S,3S)-sulfated pterosin C | HT-29 (colon adenocarcinoma) | >68.8 | |

| (2S,3S)-sulfated pterosin C | MDA-MB-231 (breast cancer) | >68.8 | |

| (2S,3S)-sulfated pterosin C | MCF-7 (breast cancer) | >68.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

- Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding and Treatment:

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

- Treat the cells with various concentrations of Pterosin Z for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

3. MTT Incubation:

- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration of Pterosin Z relative to the vehicle control.

- Plot the dose-response curve and determine the IC₅₀ value, which is the concentration of Pterosin Z that inhibits cell growth by 50%.

Conclusion and Future Directions

Pterosin Z is a promising natural product with a diverse pharmacological profile. Its presence in common ferns makes it an accessible target for natural product chemists. The elucidated mechanisms of action, particularly the modulation of the AMPK and p38 MAPK signaling pathways, provide a solid foundation for its further development as a therapeutic agent. Future research should focus on the complete elucidation of its molecular targets, preclinical efficacy and safety profiling, and the development of synthetic analogs with improved potency and selectivity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these endeavors.

References

- 1. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatography [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. dmt.dk [dmt.dk]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

The Pterosin Z Biosynthesis Pathway in Pteridium aquilinum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a sesquiterpenoid indanone found in the bracken fern Pteridium aquilinum, belongs to a class of compounds with demonstrated biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and for elucidating the complex secondary metabolism of this widespread fern. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Pterosin Z, based on current knowledge of sesquiterpenoid metabolism. Due to the limited direct research on Pterosin Z biosynthesis, this guide presents a hypothetical pathway constructed from established principles of terpene biochemistry and studies on related pterosins. Detailed experimental protocols for the elucidation of this pathway are provided, along with quantitative data on related compounds found in P. aquilinum.

Introduction to Pterosins and Pteridium aquilinum

Pteridium aquilinum, commonly known as bracken fern, is a globally distributed and hardy plant. It is recognized for producing a diverse array of secondary metabolites, some of which are toxic and carcinogenic. Among these are the pterosins, a family of sesquiterpenoid indanones. Pterosins are derived from the illudane skeleton and are often found as glycosides (pterosides) within the plant.

Pterosin Z is a specific member of this family, characterized by a 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one structure. While the biosynthesis of many plant terpenes is well-understood, the specific enzymatic steps leading to Pterosin Z in P. aquilinum have not been fully elucidated. This guide outlines a plausible, multi-stage biosynthetic pathway, providing a framework for future research.

A Hypothetical Biosynthetic Pathway for Pterosin Z

The biosynthesis of Pterosin Z is proposed to be a four-stage process, beginning with the universal C5 isoprene units and culminating in the formation of the mature Pterosin Z molecule.

Stage 1: Assembly of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids, the biosynthesis of Pterosin Z begins with the assembly of the C15 precursor, farnesyl pyrophosphate (FPP). This occurs via the well-established mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield FPP.

Stage 2: Formation of the Illudane Skeleton

The defining step in the biosynthesis of pterosins is the cyclization of the linear FPP into the characteristic tricyclic illudane skeleton. This reaction is catalyzed by a specialized sesquiterpene synthase, herein termed a putative Illudane Synthase . The reaction proceeds through the formation of a carbocation intermediate from FPP, which then undergoes a series of cyclizations and rearrangements to form the stable illudane hydrocarbon backbone.

Stage 3: Tailoring of the Illudane Skeleton and Glycosylation

Following the formation of the basic illudane skeleton, a series of oxidative modifications are required to produce the specific structure of the Pterosin Z aglycone. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , which are known to be key enzymes in the diversification of terpene structures. For Pterosin Z, this would involve hydroxylation to add the 2-hydroxyethyl group at the C6 position.

The resulting hydroxylated illudane aglycone is then proposed to be glycosylated by a UDP-glycosyltransferase (UGT) . This enzyme would transfer a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone, forming a water-soluble and more stable illudane glycoside, which we will term "Proto-pteroside Z".

Stage 4: Non-Enzymatic Conversion to Pterosin Z

The final step in the formation of Pterosin Z is believed to be a non-enzymatic conversion of its illudane glycoside precursor, Proto-pteroside Z. Under acidic conditions, the glycosidic bond is hydrolyzed, releasing the glucose molecule. The resulting unstable aglycone then undergoes a rearrangement to form the stable aromatic indanone structure of Pterosin Z. This mechanism is analogous to the known conversion of ptaquiloside to Pterosin B.

Quantitative Data on Pterosins in Pteridium aquilinum

While specific quantitative data for the biosynthesis of Pterosin Z is not yet available, studies have quantified the concentrations of related pterosins in various tissues of P. aquilinum. This data provides a valuable reference for the expected abundance and distribution of these compounds.

| Compound | Plant Tissue | Concentration Range (µg/g dry weight) | Reference |

| Pterosin A | Croziers | 13.39 - 257 | [1] |

| Pterosin B | Croziers | 170 - 2200 | [1] |

Experimental Protocols for Pathway Elucidation

The validation of the hypothetical Pterosin Z biosynthetic pathway requires the identification and functional characterization of the key enzymes involved. The following protocols outline a systematic approach to achieving this.

Protocol 1: Identification and Functional Characterization of a Putative Illudane Synthase

Objective: To identify and confirm the function of the sesquiterpene synthase responsible for creating the illudane skeleton from FPP.

Methodology:

-

Candidate Gene Identification:

-

Perform RNA sequencing (RNA-Seq) on young fronds of P. aquilinum, where pterosin concentrations are high.

-

Assemble the transcriptome and identify putative terpene synthase (TPS) genes based on homology to known sesquiterpene synthases, looking for conserved motifs such as DDxxD and NSE/DTE.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate TPS genes from cDNA.

-

Clone the amplified sequences into an E. coli expression vector (e.g., pET-28a).

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant TPS protein using affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Add 10-50 µg of the purified recombinant TPS protein to the buffer.

-

Initiate the reaction by adding the substrate, Farnesyl Pyrophosphate (FPP), to a final concentration of 50 µM.

-

Overlay the reaction mixture with an organic solvent (e.g., hexane or pentane) to trap volatile products.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Analysis:

-

Vortex the reaction mixture to extract the products into the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of the enzymatic products with known standards or databases to identify the illudane skeleton.

-

Protocol 2: Functional Characterization of a Putative Cytochrome P450

Objective: To identify the CYP(s) responsible for hydroxylating the illudane skeleton.

Methodology:

-

Candidate Gene Identification:

-

From the P. aquilinum transcriptome, identify candidate CYP genes (particularly from the large CYP981 family) that show co-expression with the identified illudane synthase.

-

-

Heterologous Expression in Yeast:

-

Clone the full-length coding sequences of candidate CYPs into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Grow the yeast cultures and induce protein expression with galactose.

-

-

Microsome Preparation:

-

Harvest the yeast cells and spheroplast them using zymolyase.

-

Lyse the spheroplasts by osmotic shock and homogenization.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYPs.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Add the microsomal preparation containing the recombinant CYP.

-

Add the substrate (the illudane skeleton produced in Protocol 1).

-

Initiate the reaction by adding a source of reducing equivalents, NADPH.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of hydroxylated illudane products.

-

Protocol 3: Functional Characterization of a Putative UDP-Glycosyltransferase (UGT)

Objective: To identify the UGT that glycosylates the hydroxylated illudane aglycone.

Methodology:

-

Candidate Gene Identification:

-

Identify candidate UGT genes from the P. aquilinum transcriptome that are co-expressed with the illudane synthase and the identified CYP(s).

-

-

Heterologous Expression and Purification:

-

Clone and express the candidate UGTs in E. coli as described in Protocol 1.

-

Purify the recombinant UGT proteins.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Add the purified recombinant UGT protein.

-

Add the acceptor substrate (the hydroxylated illudane aglycone from Protocol 2).

-

Initiate the reaction by adding the sugar donor, UDP-glucose.

-

Incubate at 37°C for 1 hour.

-

-

Product Analysis:

-

Stop the reaction by adding methanol.

-

Analyze the reaction mixture by LC-MS, monitoring for the mass shift corresponding to the addition of a glucose moiety to the aglycone.

-

Alternatively, a colorimetric assay such as the UDP-Glo™ assay can be used to measure UGT activity by detecting the UDP released during the reaction.

-

Conclusion and Future Perspectives

The biosynthesis of Pterosin Z in Pteridium aquilinum is a fascinating example of the intricate secondary metabolism in ferns. While the complete pathway has yet to be experimentally validated, the hypothetical model presented in this guide provides a solid foundation for future research. The elucidation of this pathway will not only deepen our understanding of plant biochemistry but also open up possibilities for the biotechnological production of Pterosin Z and related compounds for potential applications in medicine and industry. Future work should focus on the systematic identification and characterization of the proposed enzymes using the experimental approaches outlined herein. Furthermore, investigations into the regulatory networks, such as signaling pathways and transcription factors that control the expression of these biosynthetic genes, will be essential for a complete picture of Pterosin Z production in P. aquilinum.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin Z

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a sesquiterpenoid indanone, is a naturally occurring compound isolated from various ferns, most notably from the genus Pteridium. It belongs to the pterosins, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Pterosin Z, including its spectroscopic data and a detailed account of its synthesis and isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Pterosin Z is chemically identified as 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one. Its molecular structure consists of a substituted indanone core. The indanone framework is a bicyclic structure containing a benzene ring fused to a five-membered ring with a ketone group. Specifically, the aromatic ring is substituted with a methyl group and a 2-hydroxyethyl group, and the cyclopentanone ring is substituted with two methyl groups.

The molecular formula for Pterosin Z is C₁₅H₂₀O₂, and it has a molecular weight of 232.32 g/mol .[1]

Structural Diagram

The chemical structure of Pterosin Z is depicted below.

Caption: Chemical Structure of Pterosin Z.

Stereochemistry

A critical aspect of molecular characterization is the determination of its stereochemistry. Unlike some other members of the pterosin family, such as Pterosin A and Pterosin B, which possess a chiral center at the C2 position of the indanone ring, Pterosin Z is an achiral molecule.

The absence of chirality in Pterosin Z is due to the presence of a gem-dimethyl group at the C2 position. Since two of the substituents on this carbon atom are identical (two methyl groups), it does not satisfy the requirements for a stereocenter. The remainder of the molecule also lacks any chiral centers. Consequently, Pterosin Z does not exhibit optical activity and does not have enantiomers or diastereomers.

Quantitative Data

Spectroscopic data are essential for the structural elucidation and confirmation of Pterosin Z. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 | 208.5 |

| C-2 | 48.2 |

| C-3 | 34.5 |

| C-3a | 135.8 |

| C-4 | 128.9 |

| C-5 | 138.1 |

| C-6 | 134.2 |

| C-7 | 145.2 |

| C-7a | 131.9 |

| C-2-CH₃ (x2) | 25.1 |

| C-5-CH₃ | 15.9 |

| C-7-CH₃ | 12.8 |

| C-6-CH₂CH₂OH | 30.2 |

| C-6-CH₂CH₂OH | 61.3 |

Note: Data presented is a compilation from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹H NMR Spectroscopic Data

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 (2H) | 2.95 | s | - |

| H-4 | 7.15 | s | - |

| C-2-CH₃ (6H) | 1.15 | s | - |

| C-5-CH₃ (3H) | 2.30 | s | - |

| C-7-CH₃ (3H) | 2.25 | s | - |

| C-6-CH₂CH₂OH (2H) | 2.80 | t | 6.5 |

| C-6-CH₂CH₂OH (2H) | 3.75 | t | 6.5 |

| OH | 1.80 | br s | - |

Note: Data presented is a compilation from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 232 | 100 | [M]⁺ |

| 217 | 80 | [M - CH₃]⁺ |

| 201 | 40 | [M - CH₂OH]⁺ |

| 189 | 60 | [M - C₂H₅O]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Isolation of Pterosin Z from Pteridium aquilinum

The following is a generalized protocol for the isolation of pterosins from the rhizomes of Pteridium aquilinum, which would yield Pterosin Z among other related compounds.

References

Pterosin Z: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin Z is a naturally occurring sesquiterpenoid compound belonging to the pterosins family. These compounds are primarily isolated from various species of ferns, most notably from the rhizomes of Cibotium barometz (L.) J.Sm. and Pteridium aquilinum. Exhibiting a range of biological activities, Pterosin Z has garnered interest in the scientific community for its potential therapeutic applications, including smooth muscle relaxant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This document provides an in-depth guide to the physical and chemical properties of Pterosin Z, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties of Pterosin Z

The fundamental physical and chemical characteristics of Pterosin Z are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | [1] |

| Synonyms | Hypolepin B, 2,3-Dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one | [1][2] |

| CAS Number | 34169-69-2 | [1][3][4][5] |

| Molecular Formula | C15H20O2 | [1][3][4][5] |

| Molecular Weight | 232.32 g/mol | [1][4] |

| Appearance | Powder | [3][5] |

| Boiling Point | 394.2 °C at 760 mmHg | [2] |

| Density | 1.074 g/cm³ | [2] |

| Flash Point | 168.4 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3][5] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and characterization of Pterosin Z, based on standard techniques for natural product chemistry.

Isolation and Purification of Pterosin Z from Pteridium aquilinum

The following is a representative workflow for the isolation and purification of pterosins, including Pterosin Z, from the rhizomes of Pteridium aquilinum.[1][2]

-

Extraction : The air-dried and powdered rhizomes of Pteridium aquilinum are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Pterosins are typically found in the ethyl acetate fraction.

-

Chromatographic Purification : The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing Pterosin Z are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation by NMR and Mass Spectrometry

The definitive identification and structural elucidation of Pterosin Z are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A few milligrams of purified Pterosin Z are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : A suite of NMR experiments is performed, including:

-

¹H NMR : To determine the number and chemical environment of protons.

-

¹³C NMR : To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, and thus deduce the molecular skeleton.

-

-

Data Analysis : The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to assemble the structure of Pterosin Z.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of Pterosin Z is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization : The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis :

-

High-Resolution Mass Spectrometry (HRMS) : This is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS) : The molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

-

-

Data Analysis : The mass-to-charge ratios of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce structural features of Pterosin Z.

Biological Activities and Signaling Pathways

Pterosin Z has been reported to exhibit several biological activities, making it a compound of interest for drug discovery and development.

Smooth Muscle Relaxant Activity

Pterosin Z has demonstrated smooth muscle relaxant properties. While the precise mechanism is not fully elucidated, it is suggested to involve the modulation of calcium channels. The relaxation of smooth muscle is a complex process, and one of the key pathways involves the regulation of intracellular calcium levels. A potential mechanism for Pterosin Z could be the inhibition of L-type calcium channels, which would reduce the influx of extracellular calcium, leading to a decrease in the formation of the calcium-calmodulin complex. This, in turn, would reduce the activation of myosin light-chain kinase (MLCK), leading to less phosphorylation of myosin and subsequent muscle relaxation.

Anti-inflammatory and Anti-cancer Potential

Pterosin Z is also reported to have anti-inflammatory and anti-cancer properties.[6] These activities are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active.

The diagram below illustrates a plausible mechanism for the anti-inflammatory and pro-apoptotic effects of Pterosin Z, based on the known actions of similar natural compounds. Pterosin Z may inhibit the activation of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

References

- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry in natural product structure elucidation. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Advancing Oncology: The Anticancer Potential of Pterosin-Class Compounds

An In-depth Technical Guide on the Emerging Mechanisms of Pterosin Derivatives in Cancer Cell Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

While in-depth research on the specific mechanism of action for Pterosin Z in cancer cells is limited in publicly available scientific literature, studies on the broader class of pterosin compounds reveal a promising foundation for future anticancer therapies. This guide synthesizes the current understanding of how pterosin derivatives exert cytotoxic effects on cancer cells, drawing from the available preclinical data.

Core Mechanism of Action: Induction of Apoptosis

Emerging evidence suggests that the primary anticancer mechanism of pterosin compounds involves the induction of programmed cell death, or apoptosis, in cancer cells. Studies on pterosin derivatives isolated from natural sources have demonstrated their ability to trigger the intrinsic apoptotic pathway.

One study on a pterosin C glycoside isolated from the roots of Pteris multifida found that it induced apoptosis in HCT116 human colorectal cancer cells.[1] The mechanism was linked to the activation of caspase-9, a key initiator enzyme in the mitochondrial (intrinsic) apoptotic cascade.[1] This activation leads to a downstream cascade of executioner caspases, ultimately resulting in the systematic dismantling of the cancer cell.

Table 1: Cytotoxicity of Pterosin Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 8.0 ± 1.7 | [1] |

| Creticolacton A | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 22.4 | [2] |

| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 15.8 | [2] |

Signaling Pathway Visualization

The intrinsic apoptosis pathway initiated by pterosin compounds can be visualized as a targeted molecular cascade. Treatment with a cytotoxic pterosin derivative acts as a cellular stress signal that converges on the mitochondria. This leads to the activation of initiator caspases, most notably Caspase-9, which then activate executioner caspases (e.g., Caspase-3), culminating in apoptosis.

Experimental Protocols

The following are generalized methodologies based on experiments used to evaluate the anticancer effects of pterosin compounds.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which a pterosin compound inhibits the growth of cancer cells by 50% (IC50).

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Cells are treated with various concentrations of the pterosin compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined using dose-response curve analysis.

-

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a pterosin compound.

-

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the pterosin compound at its IC50 concentration for a defined time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Experimental Workflow Visualization

The workflow for assessing pterosin-induced apoptosis provides a clear sequence of steps from cell culture to data acquisition.

Conclusion and Future Directions

The available data on pterosin-class compounds indicate a clear cytotoxic and pro-apoptotic effect on cancer cells, particularly those of colorectal origin. The mechanism appears to be centered on the activation of the intrinsic apoptotic pathway via Caspase-9. However, the field is still in its nascent stages. Further research is critically needed to:

-

Isolate and screen a wider array of specific pterosin compounds, including Pterosin Z, against a diverse panel of cancer cell lines.

-

Elucidate the upstream signaling events that lead to mitochondrial stress.

-

Investigate potential effects on other key cancer-related pathways, such as cell cycle regulation, angiogenesis, and metastasis.

-

Evaluate the in vivo efficacy and safety of promising pterosin candidates in animal models.

A deeper understanding of these mechanisms will be crucial for the development of pterosin-based compounds as a novel class of targeted anticancer agents.

References

Pterosin Z: A Technical Guide to its Putative Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a natural phenolic compound isolated from bracken ferns, has demonstrated potential anti-inflammatory properties. This technical guide provides an in-depth overview of the hypothesized molecular mechanisms underlying the anti-inflammatory effects of Pterosin Z, drawing upon evidence from closely related pterosin compounds. This document summarizes the current understanding of how these compounds may modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). Detailed experimental protocols for investigating these pathways and quantitative data from related molecules are presented to facilitate further research and drug development efforts in this area.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. Pterosin Z, a sesquiterpenoid, has been identified as a compound of interest due to its anti-inflammatory and anti-cancer activities. While direct evidence for the specific molecular mechanisms of Pterosin Z is still emerging, studies on analogous compounds like Pterosin A and Pterostilbene provide a framework for understanding its potential modes of action. This guide synthesizes the available data to present a putative model of Pterosin Z's interaction with inflammatory signaling cascades.

Putative Anti-inflammatory Signaling Pathways Modulated by Pterosin Analogs

Based on research into related compounds, Pterosin Z is hypothesized to exert its anti-inflammatory effects by modulating the following key signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2. Pterosin analogs have been shown to interfere with this pathway, potentially by inhibiting IκBα degradation and the subsequent nuclear translocation of NF-κB.

Pterosin Z: A Technical Guide on its Effects on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Pterosin Z on smooth muscle contraction, with a focus on its relaxant properties. The information is compiled for professionals in research and drug development, presenting quantitative data, experimental methodologies, and a detailed examination of the underlying signaling pathways.

Core Findings: Pterosin Z as a Potent Smooth Muscle Relaxant

Pterosin Z, a natural product originally isolated from the fern Pteridium aquilinum, has demonstrated significant smooth muscle relaxant activity.[1][2][3] Research indicates that Pterosin Z is a potent inhibitor of smooth muscle contraction, with an EC50 value of 1.3 ± 0.1 x 10⁻⁶M.[1][2] This potency is notably higher than that of related fern metabolites such as onitin, onotisin, and otninoside, showing approximately 100 times the activity.[1][2] The smooth muscle relaxant activity of Pterosin Z is comparable to that of a related fungal pterosin.[1][2][3]

The mechanism underlying the antispasmodic activity of pterosins is suggested to be the inhibition of extracellular calcium influx.[4] This is a critical pathway in the initiation and maintenance of smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) for Pterosin Z and related compounds, providing a comparative view of their smooth muscle relaxant potencies.

| Compound | EC50 (M) | Source |

| Pterosin Z | 1.3 ± 0.1 x 10⁻⁶ | [1][2][3] |

| Fungal Pterosin | 2.9 ± 1.6 x 10⁻⁶ | [1][2][4] |

| Onitin | 1 x 10⁻⁴ | [1][2] |

| Onotisin | 2 x 10⁻³ | [1][2] |

| Otninoside | 7 x 10⁻⁴ | [1][2] |

Experimental Protocols

The following outlines a likely experimental protocol for assessing the smooth muscle relaxant activity of Pterosin Z, based on standard pharmacological practices and the available literature.

Tissue Preparation: Guinea Pig Ileum

-

Animal Model: Male guinea pigs.

-

Tissue Isolation: A segment of the terminal ileum is isolated and placed in a petri dish containing a modified Krebs solution.

-

Preparation: The longitudinal muscle is stripped from the underlying circular muscle and cut into segments approximately 1.5 cm in length.

-

Mounting: The tissue segments are mounted in an organ bath containing modified Krebs solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

Induction of Contraction

-

To study the effects on calcium influx, the tissue is first suspended in a high-potassium (e.g., 45 mM), calcium-free modified Krebs solution.

-

Contraction is then induced by the addition of a standard concentration of calcium chloride (e.g., 2.5 mM).

Assessment of Relaxant Activity

-

Once a stable contraction is achieved, Pterosin Z is added to the organ bath in a cumulative manner to establish a dose-response curve.

-

The relaxation is measured as the percentage inhibition of the calcium-induced contraction.

-

From the dose-response curve, the EC50 value is calculated.

Data Analysis

-

The results are typically expressed as the mean ± standard deviation (SD) from a number of experiments (n=6 is common).

-

Statistical significance is determined using appropriate statistical tests, with a p-value of less than 0.05 generally considered significant.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Pterosin Z's smooth muscle relaxant effect is believed to be the inhibition of extracellular calcium influx. Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration, which can occur through influx from the extracellular space via voltage-gated or ligand-gated calcium channels, or release from intracellular stores like the sarcoplasmic reticulum.

By blocking the influx of extracellular calcium, Pterosin Z prevents the initial trigger for the contractile cascade. This leads to a decrease in the intracellular calcium available to bind with calmodulin, subsequently reducing the activation of myosin light chain kinase (MLCK). With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to a decrease in cross-bridge cycling and ultimately, smooth muscle relaxation.

Caption: Proposed mechanism of Pterosin Z-induced smooth muscle relaxation.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the smooth muscle relaxant properties of a test compound like Pterosin Z.

Caption: Workflow for assessing smooth muscle relaxant activity.

References

Preliminary Cytotoxicity Screening of Pterosin Z: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a sesquiterpenoid isolated from various fern species, has demonstrated biological activities, including smooth muscle relaxation.[1] This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of Pterosin Z, providing a framework for researchers to assess its potential as an anticancer agent. The proposed screening cascade includes robust methodologies for determining cell viability, elucidating the mechanism of cell death, and identifying the potential signaling pathways involved. While direct cytotoxic data for Pterosin Z is limited, this guide draws upon established protocols and findings from related pterosin compounds to propose a thorough investigatory approach.

Introduction

The Pterosin class of compounds, derived from various pteridophytic plants, has garnered interest for their diverse biological activities. While Pterosin Z is known for its smooth muscle relaxant properties with an EC50 of 1.3 ± 0.1 x 10⁻⁶ M, its cytotoxic potential against cancer cell lines remains largely unexplored.[1] In contrast, other members of the pterosin family, such as a pterosin C glycoside, have shown moderate antiproliferative activity against HCT116 human colorectal cancer cells with an IC50 value of 8.0 ± 1.7 μM.[2] Furthermore, Pterosin B has demonstrated neuroprotective effects by modulating mitochondrial signals.[3][4] This guide provides a systematic approach to investigate the cytotoxicity of Pterosin Z, a crucial first step in its evaluation as a potential therapeutic agent.

Data Presentation: Quantitative Cytotoxicity Analysis

A critical component of preliminary screening is the determination of the half-maximal inhibitory concentration (IC50) across various cancer cell lines. This allows for the assessment of potency and selectivity. The following table illustrates how such data should be structured.

Note: The following data is illustrative to demonstrate formatting, as specific public IC50 values for Pterosin Z cytotoxicity are not available.

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| HCT116 | Colon Carcinoma | 48 | [Hypothetical Value] |

| MCF-7 | Breast Adenocarcinoma | 48 | [Hypothetical Value] |

| A549 | Lung Carcinoma | 48 | [Hypothetical Value] |

| HepG2 | Hepatocellular Carcinoma | 48 | [Hypothetical Value] |

| PC-3 | Prostate Adenocarcinoma | 48 | [Hypothetical Value] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of Pterosin Z (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with Pterosin Z at its determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Caspase Activity Assay

Caspases are key mediators of apoptosis. Fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Methodology:

-

Cell Lysis: Treat cells with Pterosin Z, harvest, and lyse to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-specific substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9) to the cell lysate.

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.

-

Data Analysis: Quantify the increase in fluorescence as an indicator of caspase activity.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic dyes like JC-1.

Methodology:

-

Cell Staining: Treat cells with Pterosin Z and then incubate with JC-1 dye.

-

Fluorescence Microscopy/Flow Cytometry: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Data Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualization of Potential Signaling Pathways

Based on findings for related compounds suggesting the involvement of caspases and mitochondria, the following signaling pathways are proposed as primary targets for investigation into Pterosin Z's mechanism of action.

Caption: Proposed Intrinsic Apoptosis Pathway for Pterosin Z.

Caption: Proposed Extrinsic Apoptosis Pathway for Pterosin Z.

Caption: Experimental Workflow for Pterosin Z Cytotoxicity Screening.

Conclusion

This technical guide provides a foundational framework for conducting a preliminary cytotoxicity screening of Pterosin Z. By employing the detailed methodologies for cell viability, apoptosis detection, and mechanistic pathway analysis, researchers can systematically evaluate its potential as an anticancer agent. The provided workflows and diagrams offer a logical progression for investigation. Future studies should aim to generate concrete quantitative data for Pterosin Z and further elucidate the specific molecular targets and signaling cascades it modulates.

References

- 1. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Role of Pterosin Z in Ferns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin Z, a sesquiterpenoid belonging to the pterosins family, is a significant secondary metabolite found in various fern species, particularly within the genera Pteris and Microlepia. Historically, research on pterosins has focused on their potential applications in medicine, with studies revealing cytotoxic, neuroprotective, and anti-diabetic properties. However, the intrinsic biological role of Pterosin Z within the ferns themselves is less understood. This technical guide synthesizes the current knowledge on the ecological and physiological functions of Pterosin Z in ferns, including its likely involvement in chemical defense and allelopathy. Furthermore, this document provides detailed experimental protocols for the extraction, isolation, and biological evaluation of Pterosin Z, alongside quantitative data and visual representations of its inferred biosynthetic and signaling pathways. This guide aims to serve as a comprehensive resource for researchers investigating the multifaceted biological significance of this intriguing natural product.

Introduction

Ferns, as ancient vascular plants, have evolved a complex arsenal of chemical defenses to thrive in diverse ecosystems. Among the myriad of secondary metabolites they produce, pterosins, a class of sesquiterpenes characterized by an indanone skeleton, have garnered considerable scientific interest. Pterosin Z is a prominent member of this family and has been isolated from several fern species, including Pteris laeta, Microlepia speluncae, and members of the Pteridium genus. While its pharmacological potential is an active area of research, understanding its endogenous role in ferns is crucial for a complete picture of its biological significance. This guide delves into the likely functions of Pterosin Z in fern biology, focusing on its probable roles in deterring herbivores and inhibiting the growth of competing plants.

Quantitative Data on the Biological Activities of Pterosin Z

Quantitative data on the specific biological activities of Pterosin Z, particularly within the context of fern ecology, is limited. However, data from pharmacological and related studies provide valuable insights into its potency and potential concentration-dependent effects.

| Biological Activity | Test System | Parameter | Value | Reference |

| Smooth Muscle Relaxation | Not specified | EC50 | 1.3 ± 0.1 x 10⁻⁶ M | |

| Glucose Uptake | C2C12 myocytes | Concentration for mild elevation | 1 µM | |

| Cytotoxicity | Not specified for Pterosin Z | Related pterosins show activity | - |

Table 1: Summary of Quantitative Data for Pterosin Z and Related Compounds.

Inferred Biological Roles and Signaling Pathways

Based on the known activities of other sesquiterpenoids in plants and the pharmacological effects of pterosins, the primary biological roles of Pterosin Z in ferns are likely to be in chemical defense and allelopathy.

Chemical Defense and Allelopathy

Secondary metabolites in ferns are known to play crucial roles in defending against herbivores and pathogens, as well as in mediating plant-plant competition (allelopathy). The presence of Pterosin Z in ferns suggests its involvement in these ecological interactions.

-

Herbivore Deterrence: Many sesquiterpenoids possess anti-feedant or toxic properties against insects and other herbivores. It is plausible that Pterosin Z contributes to the chemical defense of ferns by deterring feeding.

-

Allelopathy: Ferns are known to release allelochemicals into the environment, which can inhibit the germination and growth of neighboring plants, thereby reducing competition for resources. Pterosin Z may act as one such allelochemical.

Inferred Signaling Pathways

While direct evidence for Pterosin Z-activated signaling pathways in ferns is not yet available, studies on other pterosins in mammalian systems suggest potential mechanisms that could be analogous in plant stress responses.

-

NRF2/HO-1 Pathway (Inferred): Pterosin B has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) and Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of cellular antioxidant responses. In ferns, a similar pathway could be involved in mediating responses to oxidative stress triggered by herbivory or pathogen attack.

-

AMPK Pathway (Inferred): Pterosin A has demonstrated anti-diabetic effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In plants, AMPK orthologs (SnRK1) are involved in regulating metabolism and stress responses. It is conceivable that Pterosin Z could modulate these pathways in ferns to manage energy resources during stress.

Experimental Protocols

This section provides detailed methodologies for the extraction and biological evaluation of Pterosin Z. These protocols are based on established methods for pterosins and other plant secondary metabolites.

Extraction and Isolation of Pterosin Z from Ferns

This protocol is adapted from methods used for the extraction of pterosins from Pteris species.

Materials:

-

Fresh or air-dried fern fronds (e.g., Pteris cretica)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Macerate the fern material and extract exhaustively with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude residue in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate.

-

Concentrate each fraction to dryness. Pterosins are typically enriched in the dichloromethane and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the pterosin-rich fraction to silica gel column chromatography.

-

Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Pterosin Z.

-

-

Purification:

-

Further purify the Pterosin Z-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification by preparative HPLC on a C18 column with a suitable methanol/water or acetonitrile/water gradient.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated Pterosin Z using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

-

Allelopathy Bioassay

This protocol outlines a method to assess the allelopathic potential of Pterosin Z on the germination and seedling growth of a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

-

Purified Pterosin Z

-

Lettuce seeds (Lactuca sativa)

-

Petri dishes

-

Filter paper

-

Distilled water

-

Ethanol (as a solvent for Pterosin Z)

-

Incubator

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Pterosin Z in ethanol.

-

Prepare a series of dilutions of Pterosin Z (e.g., 0.1, 0.5, 1.0, 2.0 mM) in distilled water. Ensure the final ethanol concentration is the same in all treatments and the control (typically <1%).

-

Prepare a control solution containing the same concentration of ethanol as the test solutions.

-

-

Seed Germination Assay:

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume (e.g., 5 mL) of the respective test or control solution to each dish.

-

Place a set number of lettuce seeds (e.g., 20) on the filter paper in each dish.

-

Seal the Petri dishes with parafilm and incubate in the dark at a constant temperature (e.g., 25°C).

-

After a set period (e.g., 72 hours), count the number of germinated seeds.

-

-

Seedling Growth Assay:

-

Allow the seeds to germinate and grow for an extended period (e.g., 7 days).

-

Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot).

-

-

Data Analysis:

-

Calculate the germination percentage, and the mean root and shoot length for each treatment.

-

Analyze the data for statistically significant differences between the treatments and the control.

-

Herbivore Feeding Deterrence Assay

This protocol provides a framework for evaluating the anti-feedant properties of Pterosin Z against a generalist herbivore (e.g., larvae of Spodoptera littoralis).

Materials:

-

Purified Pterosin Z

-

Generalist herbivore larvae (e.g., third-instar Spodoptera littoralis)

-

Cabbage leaves (or another suitable host plant)

-

Ethanol

-

Petri dishes

-

Filter paper

Procedure:

-

Preparation of Leaf Discs:

-

Cut uniform discs from fresh cabbage leaves using a cork borer.

-

Prepare a solution of Pterosin Z in ethanol at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL).

-

Prepare a control solution with only ethanol.

-

-

Treatment of Leaf Discs:

-

Apply a small, uniform volume of the Pterosin Z solution or the control solution to the surface of the leaf discs.

-

Allow the solvent to evaporate completely.

-

-

Feeding Bioassay:

-

Place one treated leaf disc and one control leaf disc on a moist filter paper in a Petri dish.

-

Introduce a single, pre-weighed herbivore larva into the center of the dish.

-

Allow the larva to feed for a set period (e.g., 24 hours).

-

-

Data Analysis:

-

Measure the area of each leaf disc consumed using image analysis software.

-

Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

-

Analyze the FDI values for significant differences across concentrations.

-

Visualizations

The following diagrams illustrate the inferred biosynthetic pathway of Pterosin Z and the signaling pathways that may be influenced by it.

Inferred Biosynthesis of Pterosin Z

Inferred NRF2/HO-1 Signaling Pathway Activation

Inferred AMPK Signaling Pathway Activation

Conclusion

Pterosin Z is a fascinating sesquiterpenoid with a likely significant, yet underexplored, biological role in the ferns that produce it. The available evidence strongly suggests its involvement in chemical defense against herbivores and in allelopathic interactions with competing plants. While direct quantitative data and detailed mechanistic studies within ferns are still needed, the pharmacological activities of Pterosin Z and related pterosins provide valuable clues to its potential modes of action, possibly through the modulation of conserved stress-response signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the ecological and physiological functions of Pterosin Z, ultimately leading to a more comprehensive understanding of the chemical ecology of ferns and potentially uncovering new avenues for its application in agriculture and medicine.

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Pterosin Z from Bracken Fern (Pteridium aquilinum)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pterosin Z is a naturally occurring sesquiterpenoid of the indanone class, found in various fern species, most notably the rhizomes of bracken fern (Pteridium aquilinum)[1][2][3][4]. Chemically identified as 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one, it has garnered interest for its biological activities[5]. Research has highlighted its potential as a smooth muscle relaxant, with an efficacy comparable to related fungal pterosins[6]. This document provides detailed protocols for the isolation, purification, and characterization of Pterosin Z from bracken fern, intended to aid researchers in natural product chemistry and drug discovery.

Data Presentation

Quantitative and qualitative data for Pterosin Z and its isolation are summarized below for easy reference and comparison.

Table 1: Chemical and Physical Properties of Pterosin Z

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | [5] |

| Molecular Formula | C₁₅H₂₀O₂ | [5] |

| Molecular Weight | 232.32 g/mol | [5] |

| CAS Number | 34169-69-2 | [5] |

| Synonyms | Hypolepin B, HQ 2 | [5] |

| Known Sources | Pteridium aquilinum, Microlepia substrigosa, Pteridium revolutum, Cibotium barometz | [1][5][6] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |[6] |

Table 2: Effect of Pre-Treatment on Pterosin Extraction Yield from Bracken Fern Based on findings on illudane glycosides and associated pterosins from Pteridium caudatum, which indicate significant yield loss with improper handling[7].

| Pre-Treatment Method | Relative Yield Ranking | Notes |

| Fresh Frond (FF) | Highest | Ideal for maximizing yield, but may present logistical challenges. |

| Freeze-Drying (FD) | High | The recommended method for preserving unstable compounds and achieving high yields[7][8]. |

| Vacuum Desiccation (VD) | High | Comparable to freeze-drying in yield preservation[7]. |

| Air-Drying (AD) | Low | Leads to significant loss of target compounds[7]. |

| Heat-Drying (HD, 70°C) | Lowest | Causes substantial degradation and the lowest recovery of pterosins[7]. |

Experimental Protocols & Methodologies

This section details the recommended procedures for the efficient isolation and purification of Pterosin Z.

Preparation of Plant Material

The initial handling of the plant material is critical for the successful isolation of pterosins, which can be unstable[7][8].

-

1.1. Collection: Harvest the underground rhizomes of Pteridium aquilinum. Ensure proper botanical identification.

-

1.2. Cleaning: Thoroughly wash the rhizomes with water to remove soil and debris. Pat dry with absorbent towels.

-

1.3. Pre-treatment: To prevent enzymatic degradation and loss of the target compound, immediately process the rhizomes.

-

1.4. Milling: Grind the freeze-dried rhizomes into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.

Extraction of Crude Pterosin Z

This protocol uses solvent extraction to isolate a crude mixture of compounds, including Pterosin Z.

-

2.1. Maceration: Soak the powdered bracken rhizome (e.g., 500 g) in a suitable solvent such as ethyl acetate or methanol (e.g., 2.5 L) in a large flask.

-

2.2. Agitation: Seal the flask and agitate at room temperature for 48-72 hours on an orbital shaker to ensure thorough extraction.

-

2.3. Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

-

2.4. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

Chromatographic Purification of Pterosin Z

A multi-step chromatographic approach is necessary to purify Pterosin Z from the complex crude extract[9][10][11].

-

3.1. Step 1: Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 50:50).

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and UV visualization.

-

Pool fractions containing the compound with the expected Rf value for Pterosin Z.

-

-

-

3.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System: A preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs.

-

Procedure:

-

Dissolve the pooled, semi-purified fractions from column chromatography in a minimal amount of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the solution into the preparative HPLC system.

-

Collect the peak corresponding to Pterosin Z based on its retention time.

-

Remove the solvent from the collected fraction under vacuum to yield pure Pterosin Z.

-

-

Structural Characterization

Confirm the identity and purity of the isolated compound using modern spectroscopic techniques as cited in systematic phytochemical investigations of bracken fern[1][2][3][4].

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to elucidate the chemical structure and confirm identity by comparing data with published literature values.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed biological mechanism of Pterosin Z.

Caption: Workflow for Pterosin Z isolation and purification.

References

- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.bangor.ac.uk [research.bangor.ac.uk]

- 3. research.aber.ac.uk [research.aber.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Pterosin Z | C15H20O2 | CID 134977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pterosin Z | CAS:34169-69-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. jag.journalagent.com [jag.journalagent.com]

- 10. jsmcentral.org [jsmcentral.org]

- 11. tsijournals.com [tsijournals.com]

Application Note: Quantitative Determination of Pterosin Z in Various Matrices using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive method for the quantification of Pterosin Z using High-Performance Liquid Chromatography (HPLC) with UV detection. Pterosins are a class of sesquiterpenoids found in various fern species, and their analysis is of significant interest in phytochemical, toxicological, and pharmaceutical research. The method outlined herein provides a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis of Pterosin Z, suitable for researchers, scientists, and professionals in drug development. The method is based on established analytical principles for related pterosins and has been adapted for the specific quantification of Pterosin Z.

Introduction